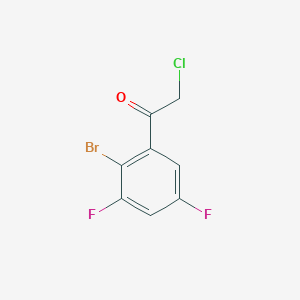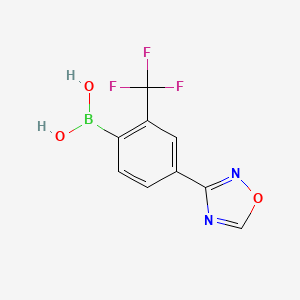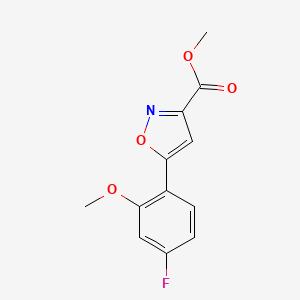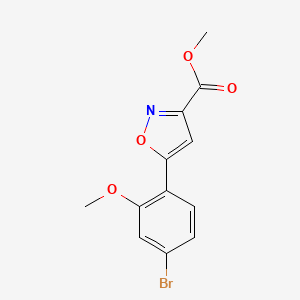
2'-Bromo-3',5'-difluorophenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-3’,5’-difluorophenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’,5’-difluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method includes the bromination and fluorination of phenacyl chloride using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as methanol, and the temperature is carefully regulated to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 2’-Bromo-3’,5’-difluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-3’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents replacing the bromine or fluorine atoms, while oxidation reactions may produce higher oxidation state compounds.
Applications De Recherche Scientifique
2’-Bromo-3’,5’-difluorophenacyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Bromo-3’,5’-difluorophenacyl chloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Bromo-5’-fluoroacetophenone
- 3’,5’-Difluorophenacyl bromide
- 4’-Bromo-3’,5’-difluorophenacyl chloride
Uniqueness
2’-Bromo-3’,5’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms on the phenacyl chloride structure makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H4BrClF2O |
|---|---|
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
1-(2-bromo-3,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-8-5(7(13)3-10)1-4(11)2-6(8)12/h1-2H,3H2 |
Clé InChI |
BKEARKHNLCCLGC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)






![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)
![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)

![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
